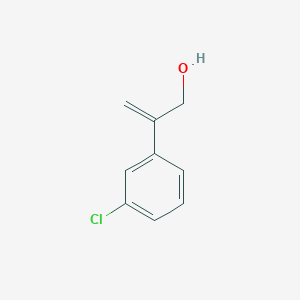
2-(3-Chlorophenyl)prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chlorophenyl)prop-2-en-1-ol is an organic compound with the molecular formula C(_9)H(_9)ClO It is characterized by the presence of a chlorophenyl group attached to a prop-2-en-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with allyl alcohol in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the carbon-carbon double bond .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
2-(3-Chlorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The carbon-carbon double bond can be reduced to form the corresponding saturated alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: 3-chlorocinnamaldehyde or 3-chlorocinnamic acid.
Reduction: 2-(3-chlorophenyl)propan-1-ol.
Substitution: 2-(3-hydroxyphenyl)prop-2-en-1-ol or 2-(3-aminophenyl)prop-2-en-1-ol.
科学的研究の応用
2-(3-Chlorophenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Chlorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(2-Chlorophenyl)prop-2-en-1-ol
- 2-(4-Chlorophenyl)prop-2-en-1-ol
- 2-(3-Bromophenyl)prop-2-en-1-ol
Uniqueness
2-(3-Chlorophenyl)prop-2-en-1-ol is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its analogs.
特性
分子式 |
C9H9ClO |
|---|---|
分子量 |
168.62 g/mol |
IUPAC名 |
2-(3-chlorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H9ClO/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,11H,1,6H2 |
InChIキー |
AQQHYYZCFBBVIW-UHFFFAOYSA-N |
正規SMILES |
C=C(CO)C1=CC(=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


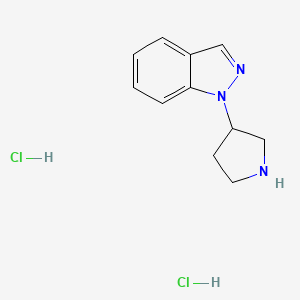

![[4-(Chloromethyl)naphthalen-1-yl]methanol](/img/structure/B13468222.png)
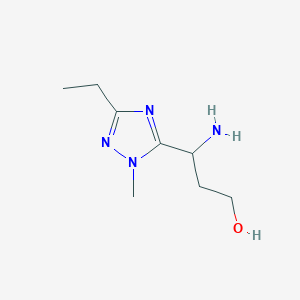
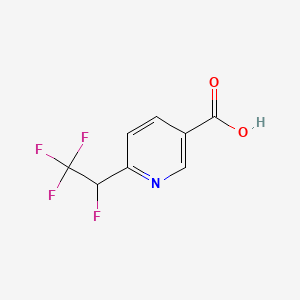
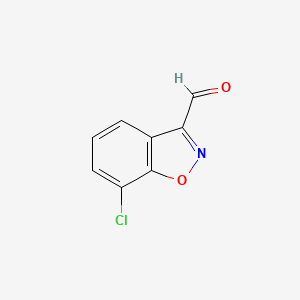

![2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid hydrochloride](/img/structure/B13468248.png)
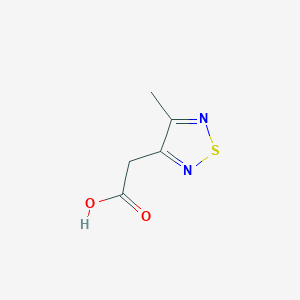
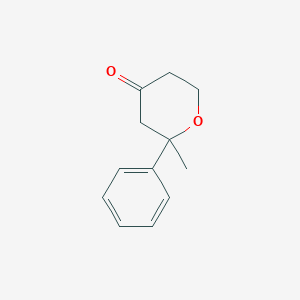
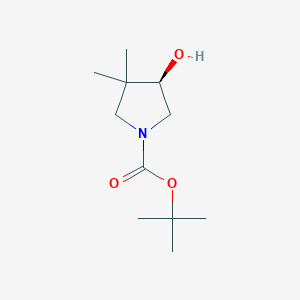

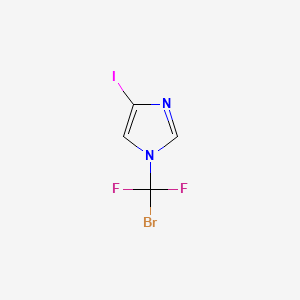
![(2S,3S,4R,5S)-2-[6-amino-8-(piperidin-1-yl)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13468299.png)
